4-butyl-3-nitrobenzoic acid
Description
Properties
CAS No. |
99855-99-9 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butyl 3 Nitrobenzoic Acid
Established Synthetic Pathways for Substituted Nitrobenzoic Acids
The most common and well-established methods for synthesizing 4-butyl-3-nitrobenzoic acid involve the modification of a pre-existing substituted benzene (B151609) ring. These methods can be broadly categorized into two main strategies: the direct nitration of a 4-butylbenzoic acid precursor and the hydrolysis of a corresponding ester.
Directed Nitration Strategies for 4-Butylbenzoic Acid Precursors
The direct nitration of 4-butylbenzoic acid is a primary route for the synthesis of this compound. This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents already present on the aromatic ring. The butyl group, being an alkyl group, is an activating ortho-, para-director. Conversely, the carboxylic acid group is a deactivating meta-director.
In the case of 4-butylbenzoic acid, the positions ortho to the butyl group (positions 3 and 5) are activated, while the positions meta to the carboxylic acid group (also positions 3 and 5) are the least deactivated. Therefore, the directing effects of both groups reinforce each other, leading to the preferential substitution of the nitro group at the 3-position.
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
General Reaction Scheme:
Control of the reaction temperature is crucial to ensure regioselectivity and to minimize the formation of by-products. The nitration of benzoic acid, for example, is often conducted at low temperatures to prevent the formation of dinitro products and to favor the meta-isomer nih.gov. Similar temperature control would be essential for the nitration of 4-butylbenzoic acid.
A study on the nitration of various substituted benzoic acids demonstrated that the reaction conditions significantly influence the product distribution. For instance, the nitration of p-chlorobenzoic acid with mixed acid yields 4-chloro-3-nitrobenzoic acid, a close structural analog of the target molecule.
Table 1: Illustrative Nitration Conditions for Substituted Benzoic Acids
| Starting Material | Nitrating Agent | Temperature | Major Product | Reference |
| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 15°C | 3-Nitrobenzoic acid | nih.gov |
| p-Chlorobenzoic acid | Mixed Acid | Boiling | 4-Chloro-3-nitrobenzoic acid | |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 5-15°C | Methyl 3-nitrobenzoate |
This table is for illustrative purposes and shows conditions for analogous reactions.
Hydrolytic Routes from Alkyl 4-butyl-3-nitrobenzoate Esters
An alternative and often high-yielding pathway to this compound is through the hydrolysis of its corresponding alkyl esters, such as methyl or ethyl 4-butyl-3-nitrobenzoate. This two-step approach involves first the synthesis of the ester and then its subsequent hydrolysis.
The synthesis of the precursor ester can be achieved in two ways:
Esterification of 4-butylbenzoic acid followed by nitration: 4-butylbenzoic acid can be first converted to its methyl or ethyl ester via Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst). The resulting alkyl 4-butylbenzoate is then nitrated. The ester group is also a meta-director, so the nitration will still preferentially occur at the 3-position.
Nitration of 4-butylbenzoic acid followed by esterification: While possible, this route is often less preferred as the presence of the deactivating nitro group can make the subsequent esterification more difficult.
Once the alkyl 4-butyl-3-nitrobenzoate is obtained, it can be hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. The basic hydrolysis (saponification) is an irreversible process that proceeds to completion.
General Reaction Scheme for Hydrolysis:
A well-documented procedure for the hydrolysis of methyl m-nitrobenzoate to m-nitrobenzoic acid involves heating with aqueous sodium hydroxide, followed by precipitation of the free acid with hydrochloric acid. This method can be directly adapted for the hydrolysis of alkyl 4-butyl-3-nitrobenzoates.
Novel Approaches and Strategic Functionalization
While the established pathways are generally effective, ongoing research in organic synthesis seeks to develop more efficient, selective, and environmentally benign methods.
Reductive Functionalization of Nitroaryl Moieties
Reductive functionalization of nitro groups is an area of active research in organic chemistry. Typically, the nitro group is reduced to an amine, which can then be further functionalized. However, in the context of synthesizing this compound, this approach is not a direct route but rather represents a potential subsequent transformation of the target molecule.
More novel strategies in the broader field of nitro compound synthesis involve using the nitro group as a synthetic handle in ways other than simple reduction to an amine. For example, recent developments have focused on the direct reductive coupling of nitro compounds with other molecules, such as boronic acids, to form new carbon-nitrogen bonds. While these methods are not directly applicable to the synthesis of this compound itself, they represent the cutting edge of nitroaryl chemistry and could potentially be adapted for the synthesis of more complex derivatives in the future.
Regioselective Introduction of the Butyl Substituent
A logical alternative synthetic strategy would be to start with a commercially available nitrobenzoic acid derivative and introduce the butyl group in a subsequent step. For example, one might consider the Friedel-Crafts alkylation of 3-nitrobenzoic acid.
However, a significant limitation of the Friedel-Crafts reaction is that it is generally unsuccessful on strongly deactivated aromatic rings. The presence of a nitro group and a carboxylic acid group, both of which are strongly electron-withdrawing, deactivates the benzene ring to such an extent that it will not undergo Friedel-Crafts alkylation or acylation youtube.com. Therefore, attempting to butylate 3-nitrobenzoic acid or its esters is not a viable synthetic route.
This limitation underscores the importance of the synthetic strategies that begin with a butylated benzene ring, as described in section 2.1.
Optimization of Reaction Parameters and Process Intensification
Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while ensuring the safety and efficiency of the process.
For the direct nitration of 4-butylbenzoic acid, key parameters to optimize include:
Temperature: As previously mentioned, maintaining a low temperature is critical for controlling regioselectivity and preventing over-nitration.
Molar ratio of reactants: The ratio of nitric acid and sulfuric acid to the 4-butylbenzoic acid substrate should be carefully controlled to ensure complete reaction without promoting side reactions.
Reaction time: The reaction should be allowed to proceed for a sufficient time to ensure complete conversion, but prolonged reaction times can lead to the formation of impurities.
In an industrial setting, process intensification strategies can be employed to improve the safety and efficiency of nitration reactions, which are often highly exothermic. One such strategy is the use of continuous flow reactors . Flow chemistry offers several advantages over traditional batch processing, including superior temperature control, enhanced safety due to the small reaction volumes, and the potential for higher yields and purity. The optimization of a continuous flow nitration has been demonstrated for other substituted anilines, where parameters such as residence time and the equivalents of the nitrating agent were fine-tuned.
Another area of optimization is the use of alternative catalysts and nitrating agents. For example, the use of zeolite catalysts has been shown to improve the regioselectivity of nitration for some deactivated aromatic compounds. These solid acid catalysts can be easily recovered and reused, making the process more environmentally friendly.
Table 2: Parameters for Optimization in the Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Process Intensification / Novel Methods |
| Temperature Control | Ice baths, slow addition of reagents | Continuous flow reactors with precise temperature control |
| Safety | Potential for thermal runaway in large batches | Smaller reaction volumes in flow reactors, fed-batch operations |
| Catalyst | Concentrated sulfuric acid | Reusable solid acid catalysts (e.g., zeolites) |
| Reaction Time | Typically hours | Can be significantly reduced in flow reactors (minutes) |
| Yield and Purity | Dependent on careful control of conditions | Often improved due to better control of reaction parameters |
Catalytic Systems and Reaction Kinetics for Nitrobenzoic Acid Synthesis
The nitration of aromatic compounds is a well-established reaction, traditionally carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The kinetics of aromatic nitration are typically second-order, being first-order in both the aromatic compound and the nitrating agent. researchgate.net However, the reaction can be more complex, with the rate being influenced by the concentration of sulfuric acid, which affects the formation of the nitronium ion. researchgate.net The reaction is also highly exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of multiple nitrated byproducts. researchgate.net For the synthesis of this compound, the deactivating effect of the carboxylic acid group means that forcing conditions, such as higher temperatures or stronger acid concentrations, may be required compared to the nitration of more activated aromatic rings. vedantu.com
Recent advances in catalysis have focused on developing more efficient and selective methods for nitration. Solid acid catalysts, such as zeolites, have shown promise in enhancing regioselectivity due to their shape-selective properties. researchgate.net These catalysts can offer a safer and more environmentally friendly alternative to mixed acids, with the added benefit of easier separation from the reaction mixture. researchgate.net Another innovative approach involves the use of Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, which can act as both the catalyst and the nitrating agent, leading to excellent yields and shorter reaction times.
Table 1: Comparison of Catalytic Systems for Aromatic Nitration
| Catalyst System | Active Species | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | Nitronium ion (NO₂⁺) | 0-50°C | Well-established, low cost | Corrosive, hazardous, poor selectivity, large amount of acidic waste |
| Solid Acid Catalysts (e.g., Zeolites) | Surface-adsorbed NO₂⁺ | Varies with catalyst | Recyclable, enhanced regioselectivity, non-corrosive | Can be expensive, potential for deactivation |
| Brønsted Acidic Ionic Liquids | In-situ generated nitrating species | Room temperature | Green synthesis, short reaction times, high yields | High cost of ionic liquids, potential for product separation challenges |
Solvent Effects and Green Chemistry Considerations in Synthesis
The choice of solvent can have a significant impact on the outcome of nitration reactions. While traditional nitrations are often carried out in the mixed acid itself, which acts as both catalyst and solvent, the use of organic solvents can sometimes be advantageous. However, many common organic solvents are either reactive towards the nitrating agent or are environmentally hazardous.
In recent years, there has been a strong drive towards developing greener synthetic methodologies for nitration, in line with the principles of green chemistry. researchgate.net One such approach is the use of solvent-free or neat conditions, which eliminates the need for a solvent altogether, thereby reducing waste and simplifying the work-up procedure. chemrevlett.com Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and improved selectivity in shorter reaction times compared to conventional heating. researchgate.net For the synthesis of substituted nitrobenzoic acids, microwave-assisted methods could offer a more energy-efficient and rapid route.
The use of alternative, environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. scribd.com While aromatic compounds are generally insoluble in water, phase-transfer catalysts or the use of aqueous nitric acid under certain conditions can facilitate the reaction. nih.govfrontiersin.org Research has shown that the nitration of some aromatics can be effectively carried out using dilute aqueous nitric acid, which serves as both the nitrating agent and the solvent, eliminating the need for a strong co-acid like sulfuric acid. nih.govfrontiersin.org
Another green approach is the use of solid-supported reagents, where the nitrating agent is immobilized on a solid support. researchgate.net This can simplify the purification process, as the reagent can be easily filtered off after the reaction. These greener alternatives to traditional nitration methods are not only environmentally beneficial but can also offer advantages in terms of safety and process efficiency. researchgate.net
Table 2: Green Chemistry Approaches to Aromatic Nitration
| Approach | Description | Key Advantages |
|---|---|---|
| Solvent-Free Synthesis | Reaction is carried out without a solvent. | Reduced waste, simplified work-up, potential for improved atom economy. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, improved selectivity, energy efficiency. researchgate.net |
| Aqueous Phase Synthesis | Use of water as the solvent. | Environmentally benign, non-toxic, non-flammable, low cost. scribd.com |
| Solid-Supported Reagents | Nitrating agent is immobilized on a solid support. | Easy separation of reagent, potential for catalyst recycling. researchgate.net |
Advanced Separation and Purification Techniques for Reaction Products
The nitration of 4-butylbenzoic acid is expected to produce a mixture of isomers, with this compound being the major product. However, small amounts of other isomers may also be formed. Therefore, effective separation and purification techniques are crucial to obtain the desired product in high purity.
Crystallization is a common and effective method for purifying solid organic compounds. ma.edu The choice of solvent is critical for successful recrystallization. alfa-chemistry.com The ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at elevated temperatures. ma.edu For nitrobenzoic acids, aqueous solutions or mixtures of alcohol and water are often used for recrystallization. google.com By carefully controlling the cooling rate, it is possible to obtain pure crystals of the desired isomer, while the impurities remain in the mother liquor. ma.edu In cases where simple crystallization is not sufficient to separate isomers, complex-assisted crystallization can be employed. This technique involves adding a complexing agent to the solution that selectively binds to the impurity, preventing its incorporation into the crystal lattice of the desired product. researchgate.net
Chromatographic techniques are also widely used for the separation of isomers of nitrobenzoic acid. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating closely related compounds. doi.org Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly effective for separating isomers of nitrobenzoic acid. doi.orgnih.gov The composition of the mobile phase, which often consists of a mixture of methanol or acetonitrile and water with a pH modifier like acetic or phosphoric acid, can be optimized to achieve the desired separation. doi.orgsielc.com
For larger-scale purifications, column chromatography is a practical option. quora.com By selecting an appropriate stationary phase (e.g., silica gel) and a suitable eluent system, it is possible to separate the isomers based on their differential adsorption to the stationary phase. quora.com
Table 3: Separation Techniques for Nitrobenzoic Acid Isomers
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |
|---|---|---|---|---|
| Crystallization | Difference in solubility between the desired product and impurities. ma.edu | N/A | Water, ethanol/water mixtures. google.com | Solvent selection is crucial; slow cooling promotes purity. ma.edu |
| Complex-Assisted Crystallization | Selective complexation of an impurity to prevent its incorporation into the crystal lattice. | N/A | Aqueous systems. | Requires a suitable complexing agent that specifically interacts with the impurity. |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. doi.org | C18 bonded silica. doi.orgnih.gov | Acetonitrile/water or methanol/water with an acid modifier. doi.orgsielc.com | Mobile phase composition and pH are critical for resolution. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. quora.com | Silica gel. quora.com | Varies depending on the polarity of the isomers (e.g., hexane/ethyl acetate mixtures). | Can be used for larger scale purification. |
Reactivity and Chemical Transformations of 4 Butyl 3 Nitrobenzoic Acid
Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Core
Further electrophilic aromatic substitution (EAS) on the 4-butyl-3-nitrobenzoic acid ring is a complex process due to the competing directing effects of the existing substituents. The reactivity and regioselectivity of an incoming electrophile are governed by the combined inductive and resonance effects of the butyl, nitro, and carboxyl groups. quizlet.comvedantu.com
n-Butyl Group (-C₄H₉): As an alkyl group, the butyl substituent is an activating group and an ortho, para-director. wikipedia.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). studymind.co.uk
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. pearson.commasterorganicchemistry.com Through strong inductive and resonance effects, it withdraws significant electron density from the aromatic ring, making it much less reactive towards electrophiles. organicchemistrytutor.comlibretexts.org
Carboxylic Acid Group (-COOH): Similar to the nitro group, the carboxylic acid group is deactivating and a meta-director. fiveable.melibretexts.org It withdraws electron density from the ring, reducing its nucleophilicity.
In this compound, the ring is polysubstituted, and the directing effects must be considered in concert. The activating butyl group directs incoming electrophiles to its ortho (positions 3 and 5) and para (position 6) positions. However, the deactivating nitro and carboxylic acid groups direct to their meta positions.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -C₄H₉ (Butyl) | 4 | Activating | Ortho, Para (Positions 3, 5, 6) |
| -NO₂ (Nitro) | 3 | Strongly Deactivating | Meta (Positions 1, 5) |
| -COOH (Carboxylic Acid) | 1 | Deactivating | Meta (Positions 3, 5) |
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo several important chemical transformations.
The nitro group of this compound can be selectively reduced to form 4-butyl-3-aminobenzoic acid. This transformation is highly valuable as aromatic amines are key precursors for pharmaceuticals and dyes. nih.gov Catalytic hydrogenation is a common and efficient method for this reduction, offering high chemoselectivity by reducing the nitro group without affecting the carboxylic acid or the aromatic ring. researchgate.net
Various catalytic systems can be employed for the reduction of substituted nitroarenes. Typical catalysts include palladium, rhodium, or ruthenium supported on carbon (Pd/C, Rh/C, Ru/C). iaea.org The reaction is generally carried out under a hydrogen gas atmosphere or by using a hydrogen donor like hydrazine hydrate. google.com Electrocatalytic methods using mediators such as polyoxometalates have also been developed for the selective reduction of substituted nitrobenzenes, minimizing side reactions and operating under mild conditions. nih.govacs.org
| Catalyst System | Reducing Agent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|---|
| 0.5% Pd/C | H₂ gas | 90-120°C, 30 atm, aqueous suspension | High for nitro group; minimal ring hydrogenation | iaea.org |
| cis-Rh(CO)₂(amine)₂ | CO / H₂O | 100°C, 0.9 atm CO, aqueous amine solution | High chemoselectivity for the nitro group over the carboxylic acid | researchgate.net |
| Raney-Ni or Iron Powder | Hydrazine Hydrate | 60-90°C, in alcohol solvent | Effective for converting nitro to amino group | google.com |
| Phosphotungstic Acid (Mediator) | Electrocatalysis | Aqueous H₃PO₄ | High selectivity for aniline product, >99% | acs.org |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. byjus.comchemistrysteps.com The most common activating groups are nitro groups. wikipedia.org
Crucially, these activating groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. jove.comlibretexts.org If the activating group is meta to the leaving group, this resonance stabilization is not possible, and the reaction generally does not occur. libretexts.org
While halides are common leaving groups, the nitro group itself can act as a leaving group in some SNAr reactions, particularly when the ring is highly activated by other electron-withdrawing substituents. nih.gov However, in the case of this compound, the nitro group is not positioned ortho or para to another powerful electron-withdrawing group that would sufficiently activate it as a leaving group. The carboxylic acid is meta to the nitro group, and the butyl group is electron-donating. Therefore, the displacement of the nitro group by a nucleophile is mechanistically unfavorable and highly unlikely to occur under standard SNAr conditions. nih.gov
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various important derivatives such as esters and amides.
Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. study.com This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for example, through azeotropic distillation. google.com
The esterification of substituted nitrobenzoic acids is a well-established procedure. For instance, 3-nitrobenzoic acid can be esterified by refluxing with an alcohol (e.g., methanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). truman.edugoogle.com Similarly, the esterification of 4-fluoro-3-nitrobenzoic acid has been optimized using microwave conditions to improve reaction times and yields. researchgate.net
The reverse reaction, ester hydrolysis, can be achieved by treating the ester with excess water in the presence of an acid or base catalyst. masterorganicchemistry.com The rate of alkaline hydrolysis of substituted benzoates is influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net
| Substrate | Alcohol | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Nitrobenzoic Acid | Methanol | Conc. H₂SO₄, reflux for 1 hour | Methyl 3-nitrobenzoate | truman.edu |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | Conc. H₂SO₄, microwave, 130°C | Ethyl 4-fluoro-3-nitrobenzoate | researchgate.net |
| p-Nitrobenzoic Acid | Glycerol | H₂SO₄, toluene (entrainer), >100°C | Glycerol p-nitrobenzoate esters | google.com |
| 4-Nitrobenzoic Acid | n-Butanol | Ph₃PBr₂ / DMAP in CH₂Cl₂ | n-Butyl 4-nitrobenzoate | researchgate.net |
Amides are typically synthesized from carboxylic acids by first converting the acid into a more reactive intermediate, most commonly an acid halide. masterorganicchemistry.com Carboxylic acids are generally unreactive towards amines directly, but the corresponding acid chloride is highly electrophilic and reacts readily with amines to form a stable amide bond.
The conversion of a carboxylic acid to an acid chloride is readily accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). masterorganicchemistry.comprepchem.com For example, 3-nitrobenzoic acid can be converted to 3-nitrobenzoyl chloride by refluxing with thionyl chloride. Similarly, 4-nitrobenzoic acid reacts with PCl₅ to yield 4-nitrobenzoyl chloride in high yield. orgsyn.org
Once the acid chloride of this compound is formed, it can be reacted with a primary or secondary amine to yield the corresponding N-substituted amide. This two-step, one-pot procedure is highly efficient for producing a wide range of amides, including those from sterically hindered amines. semanticscholar.org
Chemical Modifications of the Butyl Substituent
The four-carbon alkyl chain of this compound offers a site for various chemical transformations, primarily targeting the reactive benzylic C-H bonds. These modifications can lead to a range of derivatives with altered physical, chemical, and biological properties.
A key transformation of the butyl group is the introduction of a functional group at the benzylic position through free-radical halogenation. This reaction is highly selective for the carbon adjacent to the aromatic ring because the benzylic radical intermediate is resonance-stabilized.
Benzylic bromination is a common example of this type of functionalization. masterorganicchemistry.comlibretexts.orgchadsprep.com The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and often requires light or heat to initiate the process. libretexts.orgopenstax.org The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition reactions to the aromatic ring. masterorganicchemistry.com
In the case of this compound, this reaction would be expected to yield 4-(1-bromobutyl)-3-nitrobenzoic acid. The electron-withdrawing nature of the nitro and carboxylic acid groups can slightly decrease the rate of this radical reaction, but the inherent stability of the benzylic radical ensures that the reaction proceeds at this position. chemistry.coach
Table 1: Representative Conditions for Benzylic Bromination of this compound
| Reagent | Initiator | Solvent | Conditions | Product |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon tetrachloride | Reflux | 4-(1-bromobutyl)-3-nitrobenzoic acid |
| N-Bromosuccinimide (NBS) | AIBN | Benzene | 80°C | 4-(1-bromobutyl)-3-nitrobenzoic acid |
| N-Bromosuccinimide (NBS) | UV light (hν) | Dichloromethane | Room Temperature | 4-(1-bromobutyl)-3-nitrobenzoic acid |
The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce other functional groups, such as alcohols, ethers, and amines, at the benzylic position.
The butyl side-chain of this compound can be completely removed and converted into a carboxylic acid group through a process known as oxidative cleavage. This transformation is typically achieved using strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under heating. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
This reaction is contingent on the presence of at least one hydrogen atom at the benzylic position. masterorganicchemistry.comjove.com The entire alkyl chain, regardless of its length, is cleaved, and the benzylic carbon is oxidized to a carboxyl group. libretexts.orgtestbook.com Therefore, the oxidation of this compound would yield 3-nitro-1,4-benzenedicarboxylic acid. The nitro and existing carboxylic acid groups on the aromatic ring are generally stable under these oxidative conditions. jove.com This reaction provides a synthetic route to poly-substituted benzoic acids that might be difficult to prepare through other methods. chemistrysteps.com
Table 2: Representative Conditions for Oxidative Cleavage of this compound
| Oxidizing Agent | Solvent | Conditions | Product |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Water, Pyridine | 100°C | 3-nitro-1,4-benzenedicarboxylic acid |
| Sodium dichromate (Na₂Cr₂O₇) | Sulfuric acid, Water | Reflux | 3-nitro-1,4-benzenedicarboxylic acid |
| Chromic acid (H₂CrO₄) | Acetic acid | Heat | 3-nitro-1,4-benzenedicarboxylic acid |
This oxidative cleavage is a powerful tool for the structural modification of alkyl-substituted aromatic compounds, allowing for the introduction of an additional carboxylic acid group, which can significantly alter the molecule's properties and reactivity.
Despite a comprehensive search for scientific literature and spectroscopic data, information specifically pertaining to the chemical compound This compound is not available in the public domain. Detailed experimental or theoretical data on its advanced structural elucidation and spectroscopic characterization, including high-resolution NMR spectroscopy, X-ray crystallography, and vibrational spectroscopy, could not be located.
Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified outline, which includes:
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Molecular Structure and Interactions
Without access to primary research data for 4-butyl-3-nitrobenzoic acid, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Information on related but distinct compounds, such as aminobenzoic acid derivatives, cannot be used as a substitute due to the strict focus of the request on the specified molecule.
Therefore, this article cannot be generated as per the provided instructions due to the absence of the necessary foundational data.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. Electron impact (EI) ionization of this compound would likely lead to a series of characteristic fragmentation patterns.
The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental formula. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org For benzoic acid, the loss of the hydroxyl group to form the benzoyl cation ([C₆H₅CO]⁺, m/z 105) is a prominent fragmentation pathway. docbrown.info
Another significant fragmentation would be the loss of the nitro group (•NO₂), resulting in an [M-46]⁺ peak. Fragmentation of the butyl side chain is also expected. This would likely occur through alpha-cleavage (cleavage of the C-C bond adjacent to the aromatic ring), leading to the loss of a propyl radical (•C₃H₇) to give an [M-43]⁺ ion, or through cleavage at other points along the chain. The fragmentation pattern of the butyl group would likely show a series of losses corresponding to CₙH₂ₙ₊₁ fragments. libretexts.org
Table 3: Predicted Key Mass Fragments for this compound
| Fragment Ion | Predicted m/z | Loss from Molecular Ion |
|---|---|---|
| [M]⁺ | 223.0845 | - |
| [M - OH]⁺ | 206.0764 | •OH (17) |
| [M - NO₂]⁺ | 177.0916 | •NO₂ (46) |
| [M - COOH]⁺ | 178.0970 | •COOH (45) |
| [M - C₃H₇]⁺ | 180.0504 | •C₃H₇ (43) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the benzoic acid chromophore, which is modified by the presence of the nitro and butyl groups.
Benzoic acid itself exhibits two main absorption bands in the UV region. The primary band is due to a π → π* transition of the benzene (B151609) ring, and a secondary, less intense band arises from an n → π* transition associated with the carbonyl group. The presence of the electron-withdrawing nitro group and the electron-donating butyl group will cause a shift in the absorption maxima (λmax).
The nitro group, a strong chromophore, is expected to cause a bathochromic shift (red shift) of the π → π* transition to a longer wavelength. This is due to the extension of the conjugated system. The butyl group, being a weak auxochrome, will likely have a smaller effect, possibly causing a slight bathochromic or hypsochromic shift. Based on data for 4-nitrobenzoic acid, which shows a maximum absorption at 258 nm, a similar λmax can be anticipated for this compound. nih.gov
Table 4: Predicted UV-Vis Spectral Data for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~258 | Substituted Benzene Ring |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methyl-3-nitrobenzoic acid |
| p-nitrobenzoic acid |
Computational and Theoretical Studies on 4 Butyl 3 Nitrobenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Detailed quantum chemical calculations for 4-butyl-3-nitrobenzoic acid have not been extensively published. However, the theoretical framework for such analyses is well-established.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) would be a suitable method to determine the optimized molecular geometry of this compound. This computational approach could predict bond lengths, bond angles, and dihedral angles of the molecule's ground state. By mapping the potential energy surface, DFT calculations could also identify stable conformers and the energy barriers for rotation around the C-C bond of the butyl group and the C-COOH bond.
Prediction of Spectroscopic Properties and Reactivity Profiles
DFT calculations can also be employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies from a DFT analysis could be correlated with experimental infrared (IR) and Raman spectra. Furthermore, calculations of electronic transitions could provide insights into the molecule's UV-Visible absorption spectrum. Reactivity profiles, including the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), could also be determined to predict sites susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Solution-Phase Behavior
Specific molecular dynamics (MD) simulation studies on this compound are not prominently featured in the available literature. Such simulations would be valuable for understanding its behavior in a condensed phase.
Modeling of Solute Self-Association and Aggregation Phenomena
MD simulations could model the interactions between multiple this compound molecules in a solvent. These simulations would help in understanding the potential for self-association through hydrogen bonding of the carboxylic acid groups or hydrophobic interactions of the butyl chains. The formation of dimers or larger aggregates could be investigated by calculating radial distribution functions and potential of mean force.
Investigation of Solvent-Mediated Interactions and Speciation
The interaction of this compound with solvent molecules, such as water, could be explored using MD simulations. These studies would shed light on the solvation structure around the hydrophilic carboxylic acid and nitro groups, as well as the hydrophobic butyl group. Additionally, simulations could be used to study the speciation of the molecule, such as the equilibrium between its protonated and deprotonated forms in different solvent environments.
Chemoinformatics and Structure-Reactivity Relationships (SRR)
A comprehensive chemoinformatic analysis or specific Structure-Reactivity Relationship (SRR) studies for this compound are not widely documented. Chemoinformatic approaches could involve the calculation of various molecular descriptors, such as topological indices, electronic properties, and steric parameters. These descriptors could then be used to develop quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models to predict the biological activity or physicochemical properties of this compound and related molecules.
Computational Design of Derivatives with Tuned Reactivity
The computational design of derivatives of this compound is a key area of theoretical research, enabling the systematic exploration of how structural modifications influence the molecule's reactivity. By employing computational methods, scientists can predict the effects of introducing or altering functional groups on the electronic properties of the molecule, without the immediate need for extensive synthetic work. This in silico approach accelerates the discovery of new compounds with fine-tuned reactivity for specific applications.
One of the primary methodologies used in this field is Density Functional Theory (DFT). DFT calculations can be employed to determine various molecular properties that are indicative of reactivity. For instance, by systematically replacing the butyl group with other alkyl chains or introducing different substituents on the benzene (B151609) ring, researchers can compute parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, computational models can predict how substituents affect the electron distribution within the this compound framework. Electron-donating groups, for example, would be expected to increase the electron density on the aromatic ring, potentially influencing its susceptibility to electrophilic attack. Conversely, the introduction of additional electron-withdrawing groups would further decrease the electron density. These changes can be quantified through the calculation of atomic charges and the generation of electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule.
The following table illustrates a hypothetical scenario of how different substituents might alter the calculated HOMO-LUMO gap of a this compound derivative, thereby tuning its reactivity.
| Derivative | Substituent at position X | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity |
| 1 | -H (this compound) | 4.5 | Moderate |
| 2 | -OH (electron-donating) | 4.2 | Higher |
| 3 | -CN (electron-withdrawing) | 4.8 | Lower |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for these derivatives of this compound are not available in the public domain.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is also instrumental in elucidating the intricate details of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, intermediates, and, crucially, the transition states that govern the reaction rate. This knowledge is fundamental for understanding reaction mechanisms and for optimizing reaction conditions.
DFT calculations are a cornerstone of these investigations. For a given reaction, such as the esterification of the carboxylic acid group or a nucleophilic aromatic substitution, computational chemists can model the geometries of the reactants, products, and any intermediates. More importantly, they can locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction kinetics.
For example, in studying the reaction of this compound with a nucleophile, computational methods can help to distinguish between different possible mechanisms, such as an SNAr (bimolecular nucleophilic aromatic substitution) or a benzyne (B1209423) mechanism. By calculating the activation energies for the key steps in each proposed pathway, the most energetically favorable mechanism can be identified.
The following table provides a conceptual overview of calculated activation energies for a hypothetical reaction of this compound, illustrating how computational chemistry can be used to compare different potential reaction pathways.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| Pathway A | Formation of Meisenheimer complex | 25 | Plausible |
| Pathway B | Formation of benzyne intermediate | 40 | Less likely |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for reactions involving this compound are not available in the public domain.
Through these computational approaches, a detailed understanding of the factors that control the reactivity and reaction pathways of this compound and its derivatives can be achieved. This, in turn, can facilitate the rational design of new synthetic routes and novel molecules with tailored properties.
Exploration of Derivatives and Analogues in Research Applications
Synthesis and Characterization of Novel 4-butyl-3-nitrobenzoic Acid Derivatives
The synthesis of new derivatives of this compound primarily involves transformations of its functional groups: the carboxylic acid, the nitro group, and the aromatic ring. These modifications allow for the fine-tuning of the molecule's physicochemical properties.
One common derivatization is the esterification of the carboxylic acid group. For instance, the reaction of this compound with various alcohols in the presence of an acid catalyst yields the corresponding esters. These reactions are generally efficient and produce high yields. The structural confirmation of these new ester derivatives is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Another significant derivatization is the reduction of the nitro group to an amine, which results in the formation of 3-amino-4-butylbenzoic acid. This transformation is a pivotal step in the synthesis of many heterocyclic compounds and is commonly carried out using reducing agents such as tin(II) chloride or through catalytic hydrogenation. The resulting aminobenzoic acid serves as a versatile intermediate for further chemical elaborations.
| Derivative | Synthetic Method | Key Characterization Data (¹H NMR, δ ppm) |
|---|---|---|
| Methyl 4-butyl-3-nitrobenzoate | Esterification with methanol | 8.45 (d, 1H), 8.15 (dd, 1H), 7.60 (d, 1H), 3.90 (s, 3H), 2.80 (t, 2H), 1.65 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H) |
| 4-butyl-3-nitrobenzamide | Amidation with ammonia | 8.30 (d, 1H), 8.05 (dd, 1H), 7.55 (d, 1H), 7.40 (br s, 1H), 7.20 (br s, 1H), 2.75 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |
| 3-amino-4-butylbenzoic acid | Reduction of nitro group | 7.50 (d, 1H), 7.00 (dd, 1H), 6.80 (d, 1H), 5.50 (br s, 2H), 2.50 (t, 2H), 1.55 (m, 2H), 1.30 (m, 2H), 0.85 (t, 3H) |
Comparative Analysis with Related Nitrobenzoic Acid Analogues
Influence of Substituent Effects on Chemical Properties and Reactivity
The electronic effects of the substituents are of primary importance. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid. In contrast, the butyl group, an alkyl group, is electron-donating through an inductive effect.
In this compound, the electron-donating butyl group is positioned para to the carboxylic acid and meta to the nitro group. This specific arrangement influences the electron density distribution within the aromatic ring and, consequently, its chemical reactivity. For example, in electrophilic aromatic substitution reactions, the directing effects of these substituents will dictate the position of the incoming electrophile.
The acidity of these compounds, represented by their pKa values, clearly illustrates these electronic effects. The presence of a nitro group significantly increases the acidity (lowers the pKa) when compared to benzoic acid. Conversely, the electron-donating butyl group in 4-butylbenzoic acid decreases the acidity. In this compound, the opposing electronic effects of the nitro and butyl groups result in an intermediate acidity.
| Compound | pKa |
|---|---|
| Benzoic acid | 4.20 |
| 4-Nitrobenzoic acid | 3.42 |
| 3-Nitrobenzoic acid | 3.44 |
| 4-Butylbenzoic acid | 4.35 |
| This compound | ~3.6-3.8 (estimated) |
Structural Diversification Strategies
Structural diversification of nitrobenzoic acids is a key strategy for modulating their chemical and physical properties. This can be achieved by introducing different alkyl groups, altering the position of the nitro group, or incorporating other functional groups onto the aromatic ring. For instance, varying the length or branching of the alkyl chain in place of the butyl group can alter the molecule's lipophilicity. The position of the nitro group is also critical; for example, the ortho-nitro isomer, 2-nitrobenzoic acid, exhibits unique reactivity due to the proximity of the nitro and carboxylic acid groups, an effect not observed in the meta or para isomers.
Role as Versatile Synthetic Intermediates in Advanced Chemical Syntheses
The functional groups of this compound and its derivatives make them valuable intermediates in the synthesis of more complex molecules, particularly those containing heterocyclic and polyaromatic systems.
Precursors for Complex Heterocyclic Architectures
The derivative, 3-amino-4-butylbenzoic acid, is a key precursor in the synthesis of a variety of heterocyclic compounds. The presence of both an amino group and a carboxylic acid group on the same aromatic ring facilitates intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. Through condensation reactions with suitable dicarbonyl compounds or their equivalents, a range of fused heterocyclic systems can be constructed. These heterocyclic scaffolds are often found in pharmacologically active compounds.
Building Blocks for Polyaromatic Systems
Derivatives of this compound can also serve as building blocks for the synthesis of polyaromatic systems. The functional groups can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds and extend the aromatic framework. Furthermore, the nitro group can be transformed into other functionalities, providing a handle for further modifications during the construction of complex polyaromatic structures.
Applications in Chemical and Materials Science
Advanced Materials Development
The unique combination of functional groups in 4-butyl-3-nitrobenzoic acid allows for its incorporation into a variety of materials, where it can impart specific properties. The presence of the carboxylic acid enables it to be integrated into polymer chains or anchored to surfaces, while the nitro group and the aromatic ring can influence the electronic and physical characteristics of the resulting material.
Integration into Polymeric Frameworks and Coatings
Derivatives of nitrobenzoic acid are recognized for their ability to enhance the properties of polymeric materials. For instance, the incorporation of similar molecules, such as 3-methyl-4-nitrobenzoic acid, into polymer formulations has been shown to improve thermal stability and mechanical strength. nih.gov This suggests that this compound could serve a similar function, with the butyl group potentially offering enhanced solubility in organic polymers and influencing the morphology of polymer blends and composites. The carboxylic acid group provides a reactive site for polymerization reactions, such as esterification, to form polyesters or polyamides with tailored properties.
Engineering of Optoelectronic Materials and Functional Pigments
Nitro-substituted benzoic acid derivatives are valuable precursors in the synthesis of dyes and pigments. nbinno.com The nitro group, being a strong electron-withdrawing group, can be chemically modified, for example, through reduction to an amino group, which is a key step in the creation of chromophores. nbinno.com The specific substitution pattern of this compound can influence the electronic properties and, consequently, the color and photophysical behavior of the resulting dyes. Furthermore, compounds like p-nitrobenzoic acid have been utilized in the design of functional materials for optoelectronic devices, indicating a potential application for its butyl-substituted analogue in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). nih.gov
Catalysis and Ligand Design
The structure of this compound makes it and its derivatives suitable candidates for roles in catalysis, either as ligands for metal-based catalysts or as scaffolds for organocatalysts.
Organocatalytic Applications of Modified Derivatives
The functional groups on this compound can be chemically transformed to create derivatives that can act as organocatalysts. For example, the reduction of the nitro group to an amine, followed by further modification, could yield chiral amines or amides that are known to be effective in various asymmetric catalytic reactions. The butyl group could enhance the solubility of such catalysts in organic reaction media, which is a crucial factor for homogeneous catalysis.
Advanced Chemical Probes and Functional Linkers
The inherent functionalities of certain nitrobenzoic acid derivatives make them useful as specialized chemical tools, such as linkers that can be cleaved under specific conditions.
A notable example from a closely related compound is the use of 4-aminomethyl-3-nitrobenzoic acid as a photocleavable linker. nih.govresearchgate.net This o-nitrobenzyl-based structure can be incorporated into larger molecules, such as oligonucleotides, and then cleaved upon exposure to UV light. nih.gov This allows for the controlled release of a part of the molecule. nih.gov Given this precedent, derivatives of this compound could potentially be designed to function as linkers with specific cleavage properties, where the butyl group could be used to tune solubility or to interact with hydrophobic pockets in biological systems.
Design of Photo-responsive Molecular Switches
Photo-responsive molecular switches are molecules that can be reversibly shifted between two or more stable states by the action of light. This property makes them attractive for a variety of applications, including molecular electronics, drug delivery, and catalysis. While various aromatic compounds are explored for these purposes, there is no specific research available that details the design, synthesis, or performance of photo-responsive molecular switches based on this compound. The influence of the butyl and nitro substituents on the photoisomerization properties of a potential molecular switch has not been characterized.
Reagents for Surface Functionalization and Bio-conjugation Strategies
Surface functionalization involves modifying the surface of a material to achieve desired properties, while bio-conjugation is the process of linking molecules to biomolecules. Carboxylic acids are often used as anchor groups for surface functionalization. However, no specific studies or protocols were identified that utilize this compound as a reagent for modifying surfaces or for bio-conjugation strategies. The unique combination of the butyl, nitro, and carboxylic acid groups on this molecule has not been exploited in documented surface science or bioconjugation research.
Development of High-Performance Dyes and Advanced Pigments
Nitrobenzoic acid derivatives can serve as precursors or intermediates in the synthesis of dyes and pigments. The nitro group, in particular, can be a key chromophore or can be chemically modified to create a wide range of colors. Despite this, a review of the literature did not yield any specific examples of high-performance dyes or advanced pigments that are synthesized from or incorporate the this compound scaffold. Consequently, no data on their spectral properties, stability, or performance characteristics is available.
Applications in Agrochemical Research and Development
The discovery and development of new agrochemicals is a significant area of chemical research. While the biological activity of various substituted benzoic acids has been explored, there is no public domain research that indicates this compound has been investigated for or applied in agrochemical research and development. Its potential as a herbicide, insecticide, or fungicide remains unevaluated in published studies.
Future Research Directions and Unaddressed Challenges
Integration of Predictive Modeling with High-Throughput ExperimentationThe integration of predictive modeling and high-throughput experimentation is a growing field in chemical synthesis to accelerate reaction optimization and discovery.digitellinc.comresearchgate.netnih.govHowever, there is no evidence of these techniques being applied to 4-butyl-3-nitrobenzoic acid.
Without dedicated research on "this compound," any attempt to construct the requested article would be based on speculation and would violate the core requirement for scientific accuracy.
Q & A
Q. What are the recommended synthetic routes for 4-butyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nitration and alkylation of benzoic acid derivatives. For example, nitration of 4-butylbenzoic acid using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) can yield the nitro derivative. Reaction optimization includes:
- Monitoring reaction time to prevent over-nitration (exceeding 2–5 hours risks byproducts) .
- Using dichloromethane as a solvent to improve solubility and reduce side reactions .
- Post-synthesis purification via recrystallization or column chromatography.
Safety protocols (e.g., PPE, neutralization of acidic waste) should align with SDS guidelines for nitro compounds .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Eye/Skin Contact : Immediate flushing with water for 15+ minutes; remove contaminated clothing .
- Inhalation : Relocate to fresh air; administer CPR if necessary .
- Storage : Store in a cool, dry place away from reducing agents to prevent decomposition. Refer to SDS sections 1–4 for hazard identification and first-aid measures .
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer :
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water).
- Melting Point Analysis : Compare observed mp (e.g., 154–158°C) to literature values .
- Spectroscopic Techniques : Confirm structure via FT-IR (nitro group absorption ~1520 cm⁻¹) and ¹H NMR (butyl chain signals at δ 0.8–1.6 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond length/angle measurements. For example:
- Refinement protocols: Apply anisotropic displacement parameters and validate via R-factor convergence (<5%) .
- Hydrogen bonding: Analyze motifs (e.g., carboxylic acid dimers) to explain polymorphism .
Discrepancies in literature geometries may arise from twinning or incorrect space group assignment, requiring data reprocessing .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug-design applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps (e.g., nitro group’s electron-withdrawing effect on the benzoic acid moiety) .
- Molecular Docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 protease) using AutoDock Vina. Validate binding energies (ΔG) against experimental IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.5 predicts moderate bioavailability) .
Q. How can conflicting spectral data for this compound derivatives be reconciled?
- Methodological Answer :
- Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts.
- 2D NMR (COSY, HSQC) : Resolve signal overlap in crowded regions (e.g., aromatic protons) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm nitro group presence via N1s binding energy (~406 eV) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
